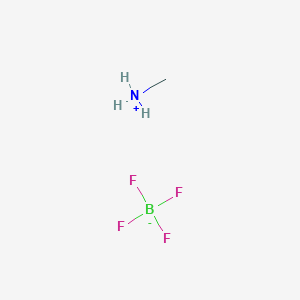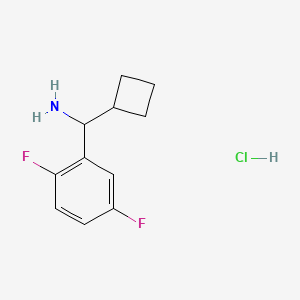
Methylammoniumtetrafluoroborat
Übersicht
Beschreibung
It is a white to almost white crystalline powder that is soluble in water . This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Methylammonium Tetrafluoroborate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Methylammonium Tetrafluoroborate primarily targets perovskite-based optoelectronic systems . It is used as a precursor in the preparation of these systems, contributing to their performance and efficiency .
Mode of Action
The compound interacts with its targets through a process known as defect passivation . The introduction of the molecular ion BF4−, via Methylammonium Tetrafluoroborate, leads to reduced non-radiative charge-carrier recombination . This interaction results in a reduction in the first-order recombination rate and an increase in photoluminescence quantum yield .
Biochemical Pathways
The primary biochemical pathway affected by Methylammonium Tetrafluoroborate involves the equilibrium of iodide concentration in the perovskite phase . The BF4− ion acts as a scavenger of excess MAI by forming MAI–MABF4 co-crystals . This shifts the equilibrium of iodide concentration in the perovskite phase, thereby reducing the concentration of interstitial iodide defects that act as deep traps and non-radiative recombination centers .
Result of Action
The action of Methylammonium Tetrafluoroborate results in a significant reduction in defect density in hybrid perovskites . This leads to improved performance of perovskite-based optoelectronic devices, including increased photovoltaic performance .
Action Environment
The action, efficacy, and stability of Methylammonium Tetrafluoroborate can be influenced by various environmental factors. For instance, the higher temperatures required for FAPbI3 formation can change the effects of BF4-based additives . Furthermore, the compound’s effectiveness can be enhanced through the use of additional treatments, such as LiF interface treatment at the electron transport layer interface .
Biochemische Analyse
Biochemical Properties
Methylamine Tetrafluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the enzyme gamma-glutamylmethylamide synthetase, which is involved in the indirect oxidation pathway of methylamine . This interaction is crucial for the metabolism of methylamine, as it facilitates the conversion of methylamine to formaldehyde and ammonia. Additionally, Methylamine Tetrafluoroborate can influence the stability and aggregation of proteins, such as lysozyme, by accelerating amyloid fibrillization .
Cellular Effects
Methylamine Tetrafluoroborate affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can decrease the thermal stability of proteins and significantly accelerate amyloid fibrillization in a dose-dependent manner . This suggests that Methylamine Tetrafluoroborate may have a profound impact on cellular processes related to protein aggregation and stability.
Molecular Mechanism
The molecular mechanism of action of Methylamine Tetrafluoroborate involves several binding interactions with biomolecules. It can act as a chaotropic agent, disrupting the hydrogen bonding network of water and destabilizing protein structures . This disruption can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Methylamine Tetrafluoroborate can influence gene expression by altering the stability and aggregation of proteins involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamine Tetrafluoroborate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methylamine Tetrafluoroborate can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound can result in altered protein aggregation and stability.
Dosage Effects in Animal Models
The effects of Methylamine Tetrafluoroborate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein stability and aggregation . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cellular processes.
Metabolic Pathways
Methylamine Tetrafluoroborate is involved in several metabolic pathways. It interacts with enzymes such as gamma-glutamylmethylamide synthetase, which plays a role in the indirect oxidation pathway of methylamine . This pathway involves the conversion of methylamine to formaldehyde and ammonia, which are further metabolized by other enzymes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methylamine Tetrafluoroborate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by its interactions with various biomolecules . These interactions can affect the localization and accumulation of Methylamine Tetrafluoroborate, impacting its overall biochemical activity.
Subcellular Localization
Methylamine Tetrafluoroborate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm or nucleus, where it can interact with proteins involved in transcriptional regulation and other cellular processes. This localization is crucial for understanding the compound’s overall impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylammonium Tetrafluoroborate can be synthesized through the reaction of methylamine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product. The general reaction is as follows:
CH3NH2+HBF4→CH6BF4N
Industrial Production Methods
In industrial settings, the production of Methylammonium Tetrafluoroborate involves the use of high-purity reagents and controlled environments to maintain the quality of the compound. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Methylammonium Tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate ion acts as a leaving group.
Fluorination Reactions: The tetrafluoroborate ion can be used as a source of fluoride ions in fluorination reactions.
Common Reagents and Conditions
Common reagents used in reactions with Methylammonium Tetrafluoroborate include strong acids, bases, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Methylammonium Tetrafluoroborate depend on the specific reaction conditions and reagents used. For example, in fluorination reactions, the primary product is often an organic fluoride compound .
Vergleich Mit ähnlichen Verbindungen
Methylammonium Tetrafluoroborate can be compared with other similar compounds, such as:
Tetrafluoroborate Anion (BF4-): This anion is commonly used in similar applications due to its weakly coordinating nature and stability.
Hexafluorophosphate (PF6-): Another weakly coordinating anion that is more stable towards hydrolysis and often used in similar contexts.
Hexafluoroantimonate (SbF6-): Known for its stability and lipophilicity, making it suitable for various chemical reactions.
Methylammonium Tetrafluoroborate is unique due to its specific combination of methylamine and tetrafluoroborate, which imparts distinct reactivity and solubility properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
methylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.BF4/c1-2;2-1(3,4)5/h2H2,1H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEINUTYCFMMSF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42539-74-2 | |
| Record name | Methylammonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)



![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)


![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)






